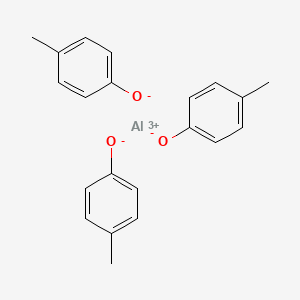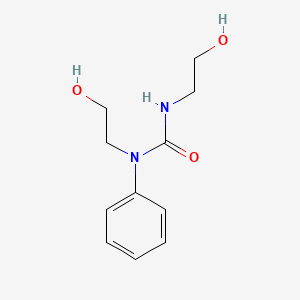![molecular formula C21H31N3O2 B12677195 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine CAS No. 125328-82-7](/img/structure/B12677195.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine is a complex organic compound that combines phenolic and piperazine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of 4-hydroxyacetophenone with isopropyl alcohol in the presence of an acid catalyst. The resulting product is then reacted with piperazine to form the final compound. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. The phenolic groups can interact with enzymes and receptors, modulating their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4’-Bisphenol A: Similar in structure but lacks the piperazine moiety.
4,4’-Isopropylidenediphenol: Another bisphenol compound with different substituents.
Phenylmethane maleimide: Contains a phenolic structure but with different functional groups.
Uniqueness
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine is unique due to the combination of phenolic and piperazine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
125328-82-7 |
|---|---|
Molekularformel |
C21H31N3O2 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C15H16O2.C6H15N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-1-4-9-5-2-8-3-6-9/h3-10,16-17H,1-2H3;8H,1-7H2 |
InChI-Schlüssel |
XQRPDPFZMBACFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CN(CCN1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


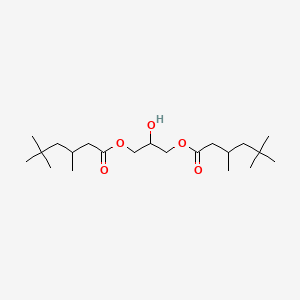
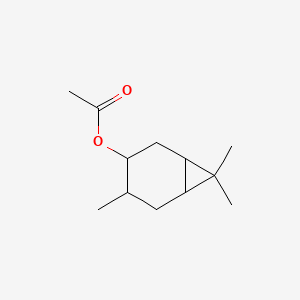
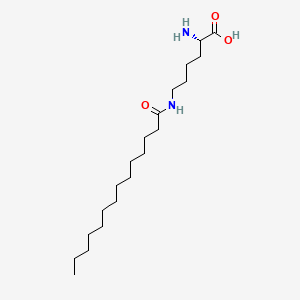
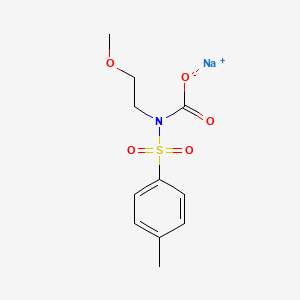
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
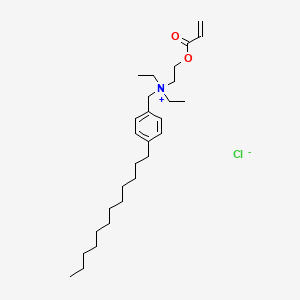
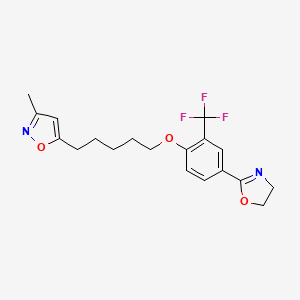
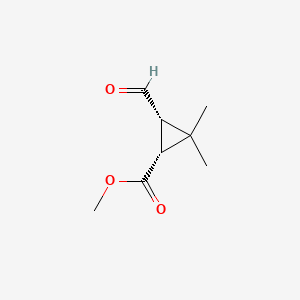

![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)

